1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 1194473-21-6
VCID: VC11633104
InChI: InChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

CAS No.: 1194473-21-6

Cat. No.: VC11633104

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one - 1194473-21-6

Specification

CAS No. 1194473-21-6
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 1-benzyl-3-hydroxyimidazol-2-one
Standard InChI InChI=1S/C10H10N2O2/c13-10-11(6-7-12(10)14)8-9-4-2-1-3-5-9/h1-7,14H,8H2
Standard InChI Key KEOZDNMCRGLMHT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=CN(C2=O)O

Introduction

Structural and Chemical Identification

The compound’s IUPAC name, 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, reflects its bicyclic structure, which combines a five-membered imidazolone ring with a benzyl substituent. The 2,3-dihydro designation indicates partial saturation at the C2 and C3 positions, distinguishing it from fully aromatic imidazole derivatives. Key structural features include:

  • Benzyl group (C6H5CH2-): Attached to the N1 nitrogen, this aromatic substituent influences electronic and steric properties.

  • Hydroxyl group (-OH): Positioned at C3, this functional group introduces hydrogen-bonding capabilities.

  • Ketone moiety (=O): Located at C2, contributing to the molecule’s polarity and reactivity .

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
LogP (Partition Coefficient)~1.8 (estimated)
Topological Polar Surface Area58.7 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ketone, hydroxyl, N)

These values are derived from computational models due to the absence of experimental data for the exact compound .

Synthetic Pathways and Methodologies

While no direct synthesis of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has been reported, analogous compounds suggest feasible routes:

Microwave-Assisted Alkylation

Microwave (MW) irradiation has been employed to synthesize substituted imidazolium salts. For example, 1,3-dibenzyl-4,5-dimethylimidazolium chloride was prepared by reacting imidazole derivatives with benzyl halides under MW conditions . Adapting this method, the target compound could theoretically form via:

  • N-Alkylation: Reaction of 3-hydroxy-2,3-dihydro-1H-imidazol-2-one with benzyl bromide in acetonitrile under MW irradiation.

  • Purification: Recrystallization from dichloromethane/hexane mixtures .

Cyclocondensation Reactions

Cyclocondensation of urea derivatives with α-amino alcohols offers another route. For instance, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one was synthesized from propylamine and carbonyl precursors . Applying this strategy:

  • Benzylamine and glycolic acid could undergo cyclization in the presence of a dehydrating agent (e.g., POCl3).

  • Oxidation: Subsequent oxidation at C2 would introduce the ketone group .

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

  • 1H NMR (600 MHz, CDCl3):

    • δ 7.32–7.26 (m, 5H, aromatic protons),

    • δ 5.49 (s, 2H, N-CH2-Ph),

    • δ 4.10 (t, 2H, C3-H2),

    • δ 3.85 (s, 1H, -OH) .

  • IR (KBr):

    • 3200 cm⁻¹ (O-H stretch),

    • 1680 cm⁻¹ (C=O stretch) .

Stability and Reactivity

The compound is expected to exhibit:

  • Acid/Base Sensitivity: The hydroxyl group may undergo deprotonation under basic conditions.

  • Oxidative Degradation: Susceptibility to strong oxidizing agents, yielding nitrogen oxides and carbon monoxide .

HazardPrecautionary Measures
Skin ContactWash with copious water; use chemical-resistant gloves
InhalationUse fume hood; wear NIOSH-approved respirator
Environmental ReleaseContain with inert absorbents; prevent water contamination

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